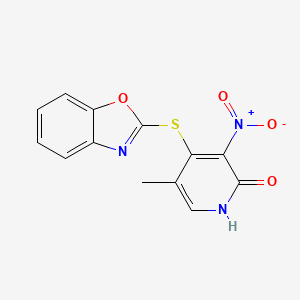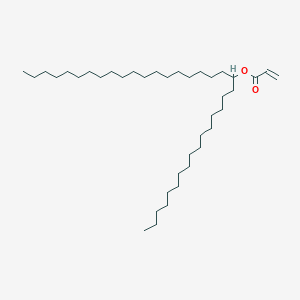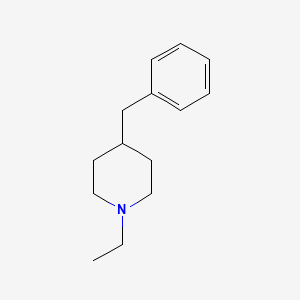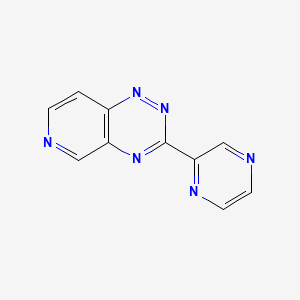
3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique structure combining pyrazine and pyrido-triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine derivatives with pyrido-triazine precursors in the presence of catalysts and under controlled temperatures . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison
3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific ring structure, which imparts distinct biological activities compared to similar compounds. While pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine also exhibit CDK inhibition, this compound has shown superior cytotoxic activities against certain cancer cell lines .
Propiedades
Número CAS |
121845-67-8 |
|---|---|
Fórmula molecular |
C10H6N6 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-pyrazin-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C10H6N6/c1-2-11-5-8-7(1)15-16-10(14-8)9-6-12-3-4-13-9/h1-6H |
Clave InChI |
QUVLRVYXZDLTJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1N=NC(=N2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



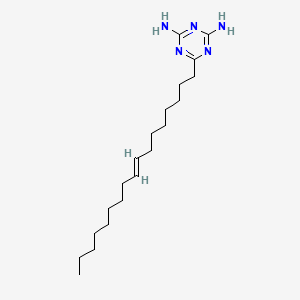
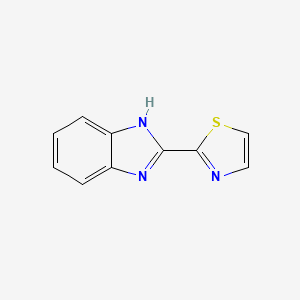
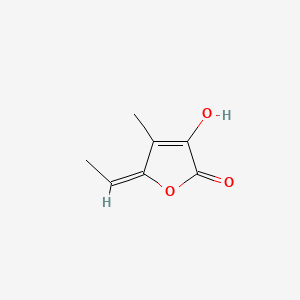
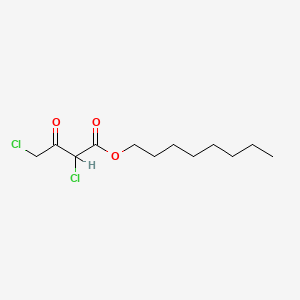
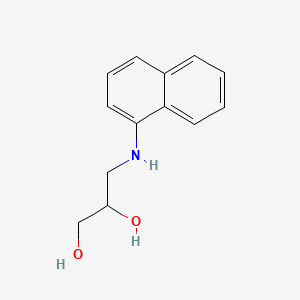

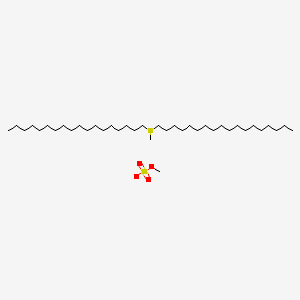
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
